molecular formula C5H7N3O B3420739 1-Methyl-1H-imidazole-2-carbaldehyde oxime CAS No. 20062-62-8

1-Methyl-1H-imidazole-2-carbaldehyde oxime

Cat. No.: B3420739
CAS No.: 20062-62-8
M. Wt: 125.13 g/mol
InChI Key: UOXZSCQNOHAHIM-QPJJXVBHSA-N
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Description

1-Methyl-1H-imidazole-2-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula C(_5)H(_7)N(_3)O. It is known for its role as a building block in organic synthesis, particularly in the formation of ligands and coordination complexes. This compound is characterized by the presence of an imidazole ring substituted with a methyl group and an oxime functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carbaldehyde oxime can be synthesized through the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:

1-Methyl-1H-imidazole-2-carbaldehyde+Hydroxylamine Hydrochloride1-Methyl-1H-imidazole-2-carbaldehyde oxime+HCl\text{1-Methyl-1H-imidazole-2-carbaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 1-Methyl-1H-imidazole-2-carbaldehyde+Hydroxylamine Hydrochloride→1-Methyl-1H-imidazole-2-carbaldehyde oxime+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-1H-imidazole-2-carbaldehyde oxime has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex ligands and coordination compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-methyl-1H-imidazole-2-carbaldehyde oxime exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    2-Methyl-1H-imidazole-4-carbaldehyde oxime: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1H-Imidazole-2-carbaldehyde oxime: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness: 1-Methyl-1H-imidazole-2-carbaldehyde oxime is unique due to the presence of both a methyl group and an oxime functional group, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized ligands and coordination complexes.

Properties

IUPAC Name

(NE)-N-[(1-methylimidazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-6-5(8)4-7-9/h2-4,9H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZSCQNOHAHIM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90781492
Record name 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-62-8
Record name 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 118.4 grams of 1-methylimidazole-2-carboxaldehyde, 82.5 grams of hydroxylamine hydrochloride, 113.9 grams of sodium bicarbonate and 1300 ml of absolute ethanol was heated under reflux for 2 hours and then filtered while still hot. The filtrate was concentrated to give a colorless residue which was recrystallized from 2-propanol to give 75 grams of 2-(hydroxyimino)methyl-1-methylimidazole as colorless crystals melting at 170°-172° C.
Quantity
118.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
113.9 g
Type
reactant
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-imidazole-2-carbaldehyde oxime

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